molecular formula C17H33FO2 B1633910 Methyl 2-fluorohexadecanoate CAS No. 137676-82-5

Methyl 2-fluorohexadecanoate

Cat. No.: B1633910
CAS No.: 137676-82-5
M. Wt: 288.4 g/mol
InChI Key: RTABFVHVABARDD-UHFFFAOYSA-N
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Description

Methyl 2-fluorohexadecanoate is a synthetic compound belonging to the class of fatty acid methyl esters. It is characterized by its unique chemical structure, which includes a fluorine atom attached to the second carbon of the hexadecanoate chain. This compound is commonly used in various fields such as medical, environmental, and industrial research due to its distinctive properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluorohexadecanoate typically involves the fluorination of hexadecanoic acid followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective fluorination of the hexadecanoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The esterification step is typically carried out using methanol in the presence of an acid catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluorohexadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products:

    Oxidation: Formation of 2-fluorohexadecanoic acid.

    Reduction: Formation of 2-fluorohexadecanol.

    Substitution: Formation of various substituted hexadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluorohexadecanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds and in studies involving fatty acid metabolism.

    Biology: The compound is utilized in research on lipid metabolism and the role of fluorinated fatty acids in biological systems.

    Medicine: It serves as a model compound in the development of new drug molecules, particularly in the study of drug-lipid interactions.

    Industry: this compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-fluorohexadecanoate involves its interaction with lipid metabolic pathways. The fluorine atom in the compound can influence the metabolic stability and bioactivity of the fatty acid, leading to altered interactions with enzymes and receptors involved in lipid metabolism . This can result in changes in cellular processes such as energy production, membrane fluidity, and signal transduction .

Comparison with Similar Compounds

  • Methyl 2-fluoropalmitate
  • Methyl 2-iodohexadecanoate
  • Methyl 2-bromohexadecanoate

Comparison: Methyl 2-fluorohexadecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. For instance, the fluorine atom’s high electronegativity and small size can lead to increased metabolic stability and altered reactivity compared to iodine or bromine . This makes this compound particularly valuable in research focused on the effects of fluorinated fatty acids .

Properties

IUPAC Name

methyl 2-fluorohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33FO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTABFVHVABARDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-fluorohexadecanoate
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Methyl 2-fluorohexadecanoate
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Methyl 2-fluorohexadecanoate
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Methyl 2-fluorohexadecanoate
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Reactant of Route 6
Methyl 2-fluorohexadecanoate

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